molecular formula C14H20N4O2S B2869146 3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 851169-20-5

3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2869146
CAS No.: 851169-20-5
M. Wt: 308.4
InChI Key: SQMQOJWODGYNSD-UHFFFAOYSA-N
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Description

3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C14H20N4O2S and its molecular weight is 308.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to exhibit antimicrobial and cytotoxic activities . Therefore, it’s plausible that this compound may also interact with cellular targets that are crucial for microbial growth or cancer cell proliferation.

Mode of Action

It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes or receptors in the target cells . The compound’s sulfanyl group and its unique structural features may contribute to its binding affinity and selectivity for its targets.

Biochemical Pathways

Given the observed antimicrobial and cytotoxic activities of similar compounds , it’s likely that this compound interferes with essential biochemical pathways in microbes or cancer cells, leading to their inhibition or death.

Pharmacokinetics

The lipophilicity of similar compounds has been noted, which allows them to diffuse easily into cells . This property could potentially enhance the bioavailability of this compound, but further studies would be needed to confirm this.

Result of Action

Similar compounds have shown concentration-dependent biological activities, including broad-spectrum antimicrobial activity and cytotoxic efficacy against certain cancer cells . Therefore, it’s plausible that this compound may have similar effects.

Properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-5-6-18-11-10(13(19)17(4)14(18)20)12(21)16-9(15-11)7-8(2)3/h8H,5-7H2,1-4H3,(H,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMQOJWODGYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=S)N=C(N2)CC(C)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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